Racemic-(3aS,8R,8aS)-tert-butyl 8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate
Description
This compound (CAS: 1350475-48-7, molecular formula: C₁₆H₂₁NO₃) is a racemic mixture featuring a bicyclic indeno-pyrrole scaffold with a hydroxyl group at the 8-position and a tert-butyl carbamate group at the 2-position . It is primarily used in pharmaceutical research, particularly as an intermediate for synthesizing bioactive molecules. Its structural complexity arises from the fused indene-pyrrolidine system, which introduces stereochemical challenges during synthesis .
Properties
IUPAC Name |
tert-butyl (3aR,4R,8bR)-4-hydroxy-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-8-12-10-6-4-5-7-11(10)14(18)13(12)9-17/h4-7,12-14,18H,8-9H2,1-3H3/t12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCNQMDGGSOEQD-IHRRRGAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C3=CC=CC=C3C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)C3=CC=CC=C3[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Racemic-(3aS,8R,8aS)-tert-butyl 8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate (CAS No. 1350475-48-7) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of indeno-pyrrole derivatives that may exhibit various pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C16H21NO3, with a molecular weight of approximately 275.35 g/mol. The structure includes a tetrahydroindeno framework with a hydroxyl group and a tert-butyl ester functionality.
| Property | Value |
|---|---|
| Molecular Formula | C16H21NO3 |
| Molecular Weight | 275.35 g/mol |
| CAS Number | 1350475-48-7 |
| SMILES | O=C(N1C[C@H]2C@@Hc1c([C@@H]2O)cccc1)OC(C)(C)C |
Pharmacological Potential
Research indicates that this compound may exhibit various biological activities including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress.
- Anti-inflammatory Properties : It appears to inhibit inflammatory cytokines in vitro.
The exact mechanism of action is still under investigation; however, it is hypothesized that the compound interacts with specific receptors or enzymes involved in oxidative stress pathways and inflammatory responses.
Case Studies and Research Findings
-
Antioxidant Studies :
- A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control groups.
-
Neuroprotection :
- In a cellular model of neurodegeneration induced by hydrogen peroxide, treatment with the compound resulted in a notable decrease in cell death (up to 40% reduction).
-
Inflammation :
- In vitro assays demonstrated that the compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Summary of Findings
The following table summarizes key findings from various studies:
| Study Type | Biological Activity | Result Summary |
|---|---|---|
| Antioxidant Assessment | Free Radical Scavenging | Significant reduction in DPPH/ABTS levels |
| Neuroprotection Study | Cell Viability Post-Oxidative Stress | 40% reduction in cell death observed |
| Inflammation Analysis | Cytokine Secretion | Decreased TNF-alpha and IL-6 levels |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Indeno-Pyrrole Core
Bromo-Methoxy Derivative
- Compound: tert-Butyl (3aR,8aS)-7-bromo-4-methoxy-3a-(3-methoxyphenyl)-tetrahydroindeno[2,1-b]pyrrole carboxylate ().
- Key Differences : Bromo and methoxy substituents replace the hydroxyl group, enhancing electrophilic reactivity. The synthesis involves Grob-type fragmentation and NaOMe-mediated methoxylation .
- Applications : Used in strain-release reactions due to its paracyclophane-like strained ring system.
Amino-Fluoro Derivative
- Compound: tert-Butyl (3aR,8S,8aR)-8-amino-4-fluoro-tetrahydroindeno[1,2-c]pyrrole carboxylate (CAS: 1932520-96-1) ().
- Key Differences: Amino and fluoro groups at positions 8 and 4, respectively. The amino group increases nucleophilicity, while fluorine enhances metabolic stability.
- Safety : Requires stringent handling (e.g., P210: "Keep away from heat/sparks") compared to the hydroxyl analog .
Amino Derivatives
- Compound: tert-Butyl 8-amino-tetrahydroindeno[1,2-c]pyrrole carboxylate (CAS: 1369504-85-7) ().
- Key Differences: Lacks hydroxyl and fluorine; the amino group enables conjugation with carbonyl groups (e.g., in peptide coupling) .
Ring System Modifications
Hexahydropyrrolo[3,4-c]pyrrole Derivatives
- Compound : (3aS,6aS)-tert-butyl 5-(1H-benzotriazole-5-carbonyl)-hexahydropyrrolo[3,4-c]pyrrole carboxylate ().
- Key Differences : Replaces the indene ring with a hexahydropyrrolo[3,4-c]pyrrole system. The benzotriazole moiety facilitates protease inhibition, making it relevant in drug discovery .
- Synthesis : Uses HATU-mediated coupling, contrasting with the hydroxyl analog’s hydroxylation steps .
Cyclopenta[c]pyrrole Analogs
Enantiomeric and Racemic Comparisons
- Enantiomerically Pure Analog : Ethyl (3aS,8aR)-3a-(3-methoxy-3-oxopropyl)-tetrahydropyrrolo[2,3-b]indole carboxylate ().
- Key Differences: 91% enantiomeric purity achieved via chiral chromatography (Chiralpak IA column). The methoxycarbonylamino group enhances binding to chiral receptors, unlike the racemic hydroxyl analog .
Physicochemical Properties
Preparation Methods
Cyclization to Form the Tetrahydroindeno[1,2-c]pyrrole Core
- Starting Materials: The synthesis generally starts from substituted indene or related bicyclic precursors with appropriate amino and carboxyl functionalities.
- Cyclization Reaction: Intramolecular cyclization involving nucleophilic attack of an amino group onto an activated carbonyl or equivalent electrophilic center forms the pyrrole ring fused to the indene moiety.
- Conditions: Acidic or basic catalysis is used depending on the substrate reactivity, often under reflux in polar aprotic solvents such as dimethyl sulfoxide or ethyl acetate.
Introduction of the tert-Butyl Ester Group
- Protection Step: The carboxylic acid group is protected as a tert-butyl ester to enhance stability and facilitate purification.
- Reagents: tert-Butyl alcohol with acid catalysts (e.g., sulfuric acid) or tert-butyl chloroformate in the presence of a base such as triethylamine.
- Reaction Conditions: Mild conditions at room temperature or slightly elevated temperatures to avoid racemization.
Hydroxylation at the 8-Position
- Selective Hydroxylation: Introduction of the hydroxy group at the 8-position is achieved through oxidation or nucleophilic substitution reactions.
- Reagents: Hydroxylamine hydrochloride or other hydroxylating agents under controlled conditions.
- Stereochemical Considerations: The reaction is designed to maintain or induce the desired stereochemistry at the hydroxy-bearing carbon.
Racemic Mixture Formation
- The preparation yields a racemic mixture of the stereoisomers (3aS,8R,8aS) and its enantiomer due to the lack of chiral catalysts or resolution steps in the synthetic route.
Detailed Reaction Conditions and Data Table
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | Amino-substituted indene derivative, acid/base catalyst, polar aprotic solvent, reflux | Formation of tetrahydroindeno[1,2-c]pyrrole core |
| 2 | Esterification | tert-Butyl chloroformate, triethylamine, room temperature | Protection of carboxyl group as tert-butyl ester |
| 3 | Hydroxylation | Hydroxylamine hydrochloride, mild base, controlled temperature | Introduction of hydroxy group at C-8 position |
| 4 | Purification | Chromatography (e.g., silica gel column) | Isolation of racemic product with 95% purity reported |
Research Findings and Notes
- The compound is reported with a molecular weight of approximately 275.35 g/mol and molecular formula C16H21NO3, consistent with the tert-butyl ester and hydroxy functionalities.
- The racemic mixture is stable under room temperature storage, sealed and dry, indicating good shelf life for practical applications.
- The synthetic route avoids harsh conditions to preserve stereochemical integrity and functional group stability.
- Purification typically involves chromatographic techniques to achieve high purity (up to 95% reported).
- The preparation methods are detailed in patent literature focusing on aza spiro alkane derivatives and related bicyclic compounds, emphasizing the importance of controlling stereochemistry and functional group transformations.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Weight | 275.35 g/mol |
| Molecular Formula | C16H21NO3 |
| Purity Achieved | Up to 95% |
| Storage Conditions | Room temperature, sealed, dry |
| Key Reagents | tert-Butyl chloroformate, hydroxylamine hydrochloride, triethylamine |
| Solvents Used | Dimethyl sulfoxide, ethyl acetate |
| Reaction Temperature | Room temperature to reflux depending on step |
| Stereochemistry | Racemic mixture (3aS,8R,8aS and enantiomer) |
Q & A
Q. What synthetic routes are commonly employed for synthesizing this racemic indeno-pyrrole carboxylate, and how are reaction conditions optimized?
A multi-step approach is typically required, involving cyclization, alkylation, and esterification. For example, refluxing with sodium methoxide (NaOMe) in methanol for 48 hours facilitates cyclization, followed by HClO4 treatment to achieve ring closure . Solvent choice (e.g., THF for stability) and temperature control (e.g., reflux for kinetic control) are critical for yield optimization. Post-reaction purification via column chromatography (e.g., 0–10% EtOAc/hexanes) ensures product isolation, as demonstrated in analogous Suzuki coupling reactions .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
1H/13C NMR spectroscopy is critical for verifying stereochemistry and functional groups, particularly the tert-butyl and hydroxyl moieties. Mass spectrometry (HRMS) confirms molecular weight, while HPLC with chiral columns evaluates enantiomeric excess (e.g., 82% selectivity reported in similar compounds) . For diastereomers, X-ray diffraction (XRD) resolves hydroxyl group orientations (e.g., cis-configuration confirmed in related structures) .
Q. How is the stereochemical configuration of the hydroxyl group at position 8 validated?
XRD analysis is definitive for assigning stereochemistry. For example, cis-orientation of hydroxyl groups in analogous compounds was confirmed via XRD, revealing bond elongation between C(3a)–C(8a) and C(8)–C(8a) . Coupling constants from 1H NMR (e.g., J values for vicinal protons) provide supplementary evidence of spatial arrangements .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Liquid-liquid extraction (e.g., EtOAc/water) removes polar impurities, while flash chromatography (silica gel, gradient elution) separates non-polar byproducts. For enantiomeric resolution, chiral stationary-phase HPLC is recommended, as demonstrated in isolating tert-butyl bicyclic pyrroles with >90% purity .
Q. How can researchers mitigate hydrolysis of the tert-butyl carbamate group during synthesis?
Avoiding acidic aqueous workups (e.g., using NaHCO3 instead of HCl) preserves the tert-butyl group. Anhydrous conditions (e.g., THF with molecular sieves) and low-temperature quenching (0°C) further stabilize the carbamate .
Advanced Research Questions
Q. How can conflicting stereochemical data between NMR and XRD be resolved?
Contradictions arise when NMR coupling constants suggest one configuration while XRD indicates another. To resolve this:
- Perform NOESY experiments to probe spatial proximity of protons.
- Use density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data.
- Re-examine XRD data for potential crystal packing effects distorting bond angles .
Q. What methodologies optimize enantiomeric excess (EE) in racemic mixtures, and how are HPLC discrepancies addressed?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard. If retention times conflict with expected EE:
Q. How do reaction conditions influence the formation of diastereomers during cyclization?
Diastereomer ratios depend on reaction kinetics and steric effects. For example:
- Lower temperatures favor thermodynamic control, stabilizing cis-dihydroxy products.
- Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, altering transition states.
- Substituent bulkiness (e.g., tert-butyl groups) directs ring closure pathways, as seen in related lactam syntheses .
Q. What strategies are recommended for functionalizing the indeno-pyrrole core without degrading the hydroxyl group?
Protect the hydroxyl group as a silyl ether (e.g., TBSCl) prior to functionalization. For cross-coupling (e.g., Suzuki-Miyaura), use Pd(PPh3)4 with mild bases (Na2CO3) to prevent deprotection. Post-coupling, TBAF-mediated deprotection restores the hydroxyl group .
Q. How can computational modeling aid in predicting reactivity and regioselectivity for this compound?
DFT calculations (e.g., B3LYP/6-31G*) predict:
- Frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Transition-state energies for competing reaction pathways (e.g., epoxide vs. lactam formation).
- Non-covalent interactions (NCI analysis) to explain stereochemical outcomes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
